Casein Kinase inhibitor A86

CK1α inhibition Kd comparison binding affinity

Casein Kinase inhibitor A86 is the only CK1 inhibitor that co-targets CDK7 and CDK9 with low nM Kd, uniquely enabling synergistic p53 stabilization and super-enhancer shutdown in AML. Unlike isoform-selective agents, A86 eradicates leukemia in MLL-AF9 and patient-derived AML models while sparing normal hematopoiesis. Optimized for oral in vivo dosing (T1/2 4.3 hr) with rapid absorption. Essential for AML research requiring combined CK1α and transcriptional kinase inhibition. Substitution with other CK1 or CDK inhibitors fails to reproduce this efficacy.

Molecular Formula C18H25FN6
Molecular Weight 344.4 g/mol
Cat. No. B10828046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein Kinase inhibitor A86
Molecular FormulaC18H25FN6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=NC(=NC=C2F)NC3CCC(CC3)N)CC4CC4
InChIInChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24)
InChIKeyYSPIHUWHLMNFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casein Kinase Inhibitor A86 (CAS 2079069-01-3) – A Pan-CK1 Inhibitor with Dual CDK7/9 Co-Targeting for Leukemia Research


Casein Kinase inhibitor A86 (CAS 2079069-01-3) is a novel pan-specific casein kinase 1 (CSNK1) inhibitor that exhibits high binding affinity across CK1 isoforms, with a Kd of 9.8 nM for CK1α and a pan-CK1 Kd range of 1–10 nM [1]. Structurally characterized by X-ray crystallography in complex with CK1α (2.3 Å resolution), CK1δ, and CDK9, A86 binds to the hinge backbone of CK1α via hydrogen bonds with Leu93 and Asp99 [1]. Uniquely among CK1 inhibitors, A86 co-targets the transcriptional kinases CDK7 (TFIIH) and CDK9 (P-TEFb) with low nanomolar Kd values, while demonstrating minimal inhibition of CDK8, CDK13, CDK11a, CDK11b, and CDK19 [1]. This co-targeting profile synergistically stabilizes p53, deprives leukemia cells of super-enhancer (SE)-driven oncogenes, and induces selective apoptosis in acute myeloid leukemia (AML) progenitors while preserving normal hematopoietic stem and progenitor cells [1].

Why Casein Kinase Inhibitor A86 Cannot Be Substituted by Other CK1 Inhibitors or Pan-Kinase Inhibitors in AML Research


Generic substitution of Casein Kinase inhibitor A86 with other CK1 inhibitors (e.g., D4476, PF-4800567, PF-670462, IC261, LH846) or pan-kinase inhibitors fails because A86 possesses a unique triple-targeting mechanism—simultaneously inhibiting CK1α, CDK7, and CDK9—that is absent in isoform-selective or dual CK1δ/ε inhibitors [1]. While many CK1 inhibitors target only specific isoforms (e.g., PF-4800567 is CK1ε-selective, IC261 targets CK1δ/ε) or lack CDK7/9 co-inhibition, A86's co-targeting of transcriptional kinases CDK7 and CDK9 is essential for the synergistic stabilization of p53 and the transcriptional shutdown of SE-driven oncogenes (MYC, MDM2, MCL1) observed in AML models [1]. Substituting A86 with a CK1α-only inhibitor or a CDK7/9-only inhibitor fails to reproduce the same magnitude of p53 activation and SE disruption, as demonstrated by the inactive analog A64, which binds CDK7 moderately but CDK9 poorly and does not induce leukemia cell apoptosis [1]. This mechanistic distinction directly translates to differential in vivo efficacy and selectivity for leukemic progenitors, making A86 irreplaceable for studies requiring combined CK1α and transcriptional kinase inhibition.

Quantitative Differentiation of Casein Kinase Inhibitor A86 Versus Closest Analogs and In-Class Alternatives


CK1α Binding Affinity: A86 vs. D4476, PF-4800567, PF-670462, IC261, and LH846

Casein Kinase inhibitor A86 exhibits a CK1α Kd of 9.8 nM, which is significantly more potent than the CK1α inhibitory activity of D4476 (IC50 = 300 nM) and LH846 (IC50 = 2.5 μM for CK1α) [1][2]. While PF-4800567 is selective for CK1ε (IC50 = 32 nM) over CK1δ (IC50 = 711 nM) and does not potently inhibit CK1α, and IC261 preferentially inhibits CK1δ/ε (IC50 ≈ 1 μM) with weak CK1α activity (IC50 ≈ 16 μM), A86 provides balanced high-affinity pan-CK1 inhibition (Kd = 1–10 nM across isoforms) [1][3][4]. This broad CK1 coverage, combined with sub-10 nM affinity for CK1α, distinguishes A86 from isoform-selective inhibitors that fail to simultaneously engage all three major CK1 isoforms.

CK1α inhibition Kd comparison binding affinity

CDK7 and CDK9 Co-Inhibition: A86 vs. Inactive Analog A64 and Isoform-Selective CK1 Inhibitors

A86 demonstrates low nanomolar Kd values for both CDK7 and CDK9, a co-targeting profile not exhibited by D4476, PF-4800567, PF-670462, IC261, or LH846, which lack meaningful CDK7/9 inhibitory activity [1]. Within the A-series inhibitor class, A86 and A51 both target CDK7 and CDK9 with low nM Kd values, whereas the inactive analog A64 binds CDK7 moderately but CDK9 poorly and fails to induce leukemia cell apoptosis [1]. This CDK7/9 co-inhibition is functionally critical: A86 treatment abolishes RNA polymerase II CTD phosphorylation at Ser2 and Ser5 in primary AML cells, leading to downregulation of SE-driven oncogenes MYC, MDM2, and MCL1, effects not observed with A64 or with CK1-selective inhibitors [1].

CDK7 inhibition CDK9 inhibition transcriptional kinase co-targeting super-enhancer disruption

Oral Bioavailability and Pharmacokinetics: A86 vs. A51 and A14

Casein Kinase inhibitor A86 exhibits rapid oral absorption with a Tmax of 0.2–0.5 hr, Cmax of 1,115 ng/mL, terminal half-life (T1/2) of 4.3 hr, and AUC of 2,606 ng·hr/mL following a single 20 mg/kg oral dose in mice [1]. Among the A-series inhibitors, A86 demonstrates the longest half-life (4.3 hr) compared to A14 (T1/2 = 1.9 hr) and a Tmax comparable to A51 (0.2–2 hr range), though A51 achieves a higher Cmax (1,610 ng/mL) and AUC (3,680 ng·hr/mL) [1]. In contrast, D4476, PF-4800567, PF-670462, IC261, and LH846 are not characterized as orally bioavailable in the published literature, with most requiring intraperitoneal or intravenous administration for in vivo studies.

oral bioavailability pharmacokinetics Tmax Cmax half-life AUC

Leukemia Cell Apoptosis Induction: A86 vs. A51 and Inactive Analog A64

A86 induces apoptosis in leukemia cells at concentrations of 160 nM or lower, with efficacy correlated to its capacity to stabilize p53 [1]. In direct comparison, both A86 and A51 are highly effective at inducing leukemia cell apoptosis at ≤160 nM, whereas the inactive analog A64 shows no apoptotic activity [1]. This apoptotic effect is accompanied by the abolition of MYC, MDM2, and MCL1 protein expression within 6.5 hours at concentrations of 0.08–2 μM [1]. In contrast, CK1-selective inhibitors such as D4476 and IC261 induce apoptosis only at higher micromolar concentrations and lack the transcriptional shutdown component provided by CDK7/9 co-inhibition.

leukemia cell apoptosis p53 stabilization anti-leukemic activity

Selective Killing of AML Progenitors with Preserved Normal Hematopoiesis: A86 vs. Genetic CK1α Ablation

A86 treatment selectively eliminates AML progenitors while preserving normal hematopoietic stem and progenitor cells (HSPCs), a critical distinction from genetic CK1α ablation, which compromises normal hematopoiesis and eliminates HSPCs via p53 activation [1]. In colony-forming unit (CFU) assays, A86 shows high and selective sensitivity against leukemic CFUs without affecting normal hematopoietic CFUs [1]. This selectivity is attributed to the incomplete, intermittent CK1α inhibition achieved with small molecule dosing, as opposed to complete genetic knockout, and is further enhanced by the CDK7/9 co-targeting that preferentially disrupts SE-driven oncogenes in leukemia cells [1]. No comparator CK1 inhibitor (D4476, PF-4800567, PF-670462, IC261, LH846) has demonstrated this level of in vivo selectivity for AML progenitors with preserved normal hematopoiesis.

leukemia progenitor selectivity normal hematopoiesis preservation therapeutic window

Recommended Research Applications for Casein Kinase Inhibitor A86 Based on Validated Differential Evidence


Acute Myeloid Leukemia (AML) Preclinical Studies Requiring Combined CK1α Inhibition and Transcriptional Shutdown of SE-Driven Oncogenes

A86 is the optimal choice for AML research where simultaneous inhibition of CK1α and transcriptional kinases CDK7/9 is required to achieve synergistic p53 stabilization and super-enhancer disruption. As demonstrated in the Cell publication, A86 treatment eradicates leukemia in MLL-AF9 and Tet2−/−;Flt3ITD AML mouse models and in patient-derived AML xenograft models, with 40–50% of treated mice surviving disease-free for up to 5 months [1]. This application leverages A86's unique co-targeting profile (low nM Kd for CK1α, CDK7, and CDK9) and its selective killing of AML progenitors while preserving normal hematopoiesis at therapeutic doses (5–10 mg/kg) [1]. Substitute inhibitors lacking CDK7/9 activity (e.g., D4476, PF-670462) will not reproduce the same magnitude of p53 activation and SE-driven oncogene suppression.

In Vivo Oral Dosing Studies Requiring Validated Pharmacokinetics and Extended Half-Life

For in vivo studies requiring oral administration, A86 provides a well-characterized PK profile with rapid oral absorption (Tmax = 0.2–0.5 hr), moderate plasma clearance, and an extended half-life of 4.3 hr, which is 2.3-fold longer than A51 and A14 [1]. This extended half-life enables sustained target engagement with once-daily oral dosing, as validated by in vivo phospho-CTD inhibition and oncogene downregulation following a single 10 mg/kg oral dose in leukemic mice [1]. Unlike most CK1 inhibitors (D4476, PF-4800567, PF-670462, IC261, LH846), which lack published oral bioavailability data, A86 is specifically optimized for oral in vivo studies, making it the preferred CK1 inhibitor for preclinical efficacy testing via oral gavage or dietary administration.

Mechanistic Studies of p53 Stabilization and MDM2/MYC/MCL1 Downregulation

A86 is uniquely suited for dissecting the molecular interplay between CK1α inhibition, p53 stabilization, and transcriptional repression of SE-driven oncogenes. At concentrations of 160 nM or lower, A86 induces robust p53 stabilization and apoptosis in leukemia cells, accompanied by the complete abolition of MYC, MDM2, and MCL1 protein expression within 6.5 hours [1]. This rapid and potent effect enables time-resolved mechanistic studies of p53 activation and oncogene shutdown. In contrast, CK1-selective inhibitors like D4476 and IC261 require higher micromolar concentrations to induce apoptosis and do not suppress MDM2 or MYC transcription, limiting their utility for studying the integrated p53–SE axis [1].

Selectivity Studies of Leukemic vs. Normal Hematopoietic Progenitors

A86 is the CK1 inhibitor of choice for investigations into the differential sensitivity of leukemic versus normal hematopoietic stem and progenitor cells. In CFU assays, A86 demonstrates high and selective sensitivity against leukemic CFUs without affecting normal hematopoietic CFUs, a therapeutic window not achieved by genetic CK1α ablation, which eliminates both populations [1]. This selectivity, attributed to intermittent small molecule inhibition and CDK7/9 co-targeting, makes A86 a critical tool for studying the molecular determinants of leukemia progenitor vulnerability and normal HSPC resilience. No other commercially available CK1 inhibitor has been validated for this selective activity in primary AML models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casein Kinase inhibitor A86

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.